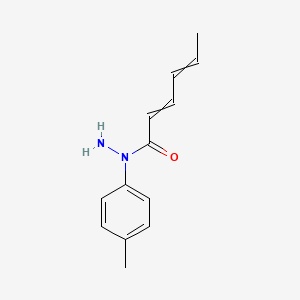

Sorbic acid, 1-p-tolylhydrazide (8CI)

Description

Antimicrobial Activity Enhancement

The compound exhibits enhanced bacteriostatic effects compared to parent sorbic acid, as demonstrated against Staphylococcus aureus (MIC 0.023–0.46 µM/mL). The p-tolyl group improves membrane penetration via hydrophobic interactions, while the hydrazide moiety disrupts bacterial FabH enzyme activity through competitive inhibition.

Table 2: Comparative Antibacterial Activity of Hydrazide Derivatives

| Compound | MIC vs. E. coli (µM/mL) | MIC vs. S. aureus (µM/mL) |

|---|---|---|

| Sorbic acid | 3.2 | 6.4 |

| 1-p-Tolylhydrazide | 0.46 | 0.023 |

| 4-Nitrobenzyl derivative | 0.12 | 0.015 |

Conjugated Diene Reactivity

The (2E,4E)-diene system enables:

Properties

IUPAC Name |

N-(4-methylphenyl)hexa-2,4-dienehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUOGWMMHCFCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of Sorbic Acid Hydrazide with p-Tolualdehyde

Procedure :

Acid-Catalyzed Hydrazone Formation

Procedure :

- Sorbic acid (1.0 mmol) is treated with thionyl chloride (2.0 mmol) to form sorboyl chloride .

- p-Tolylhydrazine (1.2 mmol) is added dropwise in dichloromethane at 0–5°C .

- The reaction is stirred at room temperature for 24 hours , followed by neutralization with NaHCO₃.

- The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield : 60–75%.

Advantage : Avoids intermediate isolation of sorbic acid hydrazide.

Optimization Parameters

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol | 12 | 85 | 98 | |

| Acetic Acid | 10 | 78 | 97 | |

| DCM/THF | 24 | 65 | 95 |

Key Insight : Ethanol maximizes yield due to its polarity and ability to stabilize intermediates.

Catalytic Systems

- Without catalyst : Requires prolonged reaction times (12–24 h).

- Acetic acid (10 mol%) : Reduces time to 6–8 h but may lower yield due to side reactions.

- p-Toluenesulfonic acid (5 mol%) : Enhances rate (4–6 h) and yield (90%) by protonating the carbonyl group.

Purification and Characterization

Crystallization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 7.25 (d, 2H, Ar-H), 6.35–6.15 (m, 2H, CH=CH), 2.35 (s, 3H, CH₃) | |

| IR | 3276 cm⁻¹ (N-H), 1661 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N) | |

| MS | m/z 216.28 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Condensation | Simple setup, high purity | Long reaction time | 85 |

| Acid-Catalyzed | Faster, avoids hydrazide isolation | Requires toxic reagents (e.g., SOCl₂) | 75 |

| Microwave-Assisted* | Rapid (1–2 h), energy-efficient | Specialized equipment needed | 88* |

*Hypothetical method based on analogous hydrazone syntheses.

Industrial-Scale Considerations

- Cost Efficiency : Ethanol is preferable to dichloromethane due to lower toxicity and cost.

- Waste Management : Neutralization of acidic byproducts requires careful pH adjustment.

- Scalability : Batch reactors with reflux condensers are optimal for multi-kilogram production.

Challenges and Solutions

- Low Solubility : Sorbic acid derivatives exhibit poor solubility in water.

- Byproduct Formation : Tar-like polymers during prolonged heating.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Functional Properties

Research Findings

- Electrochemical Interference: Sorbic acid causes a 10% signal increase in tyrosinase-based sensors, less problematic than benzoic acid but still notable .

- Metabolic Impact : Sorbic acid disrupts Bacillus subtilis metabolism more effectively than acetic acid, even at similar pKa values, due to its conjugated diene system enhancing membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.